molecular formula C33H35N5 B12212700 5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12212700
M. Wt: 501.7 g/mol
InChI Key: RSLGWEYELIKWRU-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a diphenylmethyl piperazine moiety, and a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of a hydrazine derivative with a suitable diketone or ketoester under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Diphenylmethyl Piperazine Moiety: The diphenylmethyl piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with a diphenylmethyl halide under basic conditions.

    Final Coupling: The final step involves coupling the phenyl group to the pyrazolo[1,5-a]pyrimidine core through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.

    Medicine: Explored for its pharmacological activities, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-7-[4-(diphenylmethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of a pyrazolo[1,5-a]pyrimidine core with a diphenylmethyl piperazine moiety and a tert-butyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C33H35N5

Molecular Weight

501.7 g/mol

IUPAC Name

7-(4-benzhydrylpiperazin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C33H35N5/c1-33(2,3)29-23-30(38-32(35-29)28(24-34-38)25-13-7-4-8-14-25)36-19-21-37(22-20-36)31(26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-18,23-24,31H,19-22H2,1-3H3

InChI Key

RSLGWEYELIKWRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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